molecular formula C26H22O4 B8499504 Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate CAS No. 61682-64-2

Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate

Cat. No. B8499504
CAS RN: 61682-64-2
M. Wt: 398.4 g/mol
InChI Key: GANKJXNHRYDLDD-UHFFFAOYSA-N
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Patent
US04035559

Procedure details

To a 500 ml four-necked flask equipped with a thermometer, reflux condenser, stirrer and 200 ml dropping funnel were added 240 ml of water, 2.4g (0.06 mole) of sodium hydroxide, 0.02g of sodium hydrosulfite as an anti-colorant, 0.05g of trimethylbenzylammonium chloride as a surfactant and 6.7g (0.05 mole) of m-isopropenylphenol. The mixture was made a complete solution. Thereafter, 120 ml of a solution of 5.075g (0.025 mole) of terephthalic acid chloride in methylene chloride was added dropwise from the dropping funnel at room temperature over 10 to 15 minutes during which the solution in the flask was violently stirred. After completion of the addition, the reaction solution was stirred at room temperature for about 2 hours. The methylene chloride layer was separated, washed with two 200 ml portions of 5% aqueous sodium hydroxide solution and three 200 ml portions of water, and dried over anhydrous calcium chloride. On evaporating the methylene chloride, bis-(3-isopropenylphenyl)terephthalate was obtained as an almost white solid.
[Compound]
Name
solution
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5.075 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[C:11]([C:14]1[CH:15]=[C:16]([OH:20])[CH:17]=[CH:18][CH:19]=1)([CH3:13])=[CH2:12].[C:21](Cl)(=[O:31])[C:22]1[CH:30]=[CH:29][C:25]([C:26](Cl)=[O:27])=[CH:24][CH:23]=1>[Cl-].C[N+](C)(C)CC1C=CC=CC=1.C(Cl)Cl.O>[C:11]([C:14]1[CH:15]=[C:16]([O:20][C:21](=[O:31])[C:22]2[CH:30]=[CH:29][C:25]([C:26]([O:1][C:18]3[CH:17]=[CH:16][CH:15]=[C:14]([C:11]([CH3:13])=[CH2:12])[CH:19]=3)=[O:27])=[CH:24][CH:23]=2)[CH:17]=[CH:18][CH:19]=1)([CH3:13])=[CH2:12] |f:0.1,2.3.4,7.8|

Inputs

Step One
Name
solution
Quantity
120 mL
Type
reactant
Smiles
Name
Quantity
5.075 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.02 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
6.7 g
Type
reactant
Smiles
C(=C)(C)C=1C=C(C=CC1)O
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Cl-].C[N+](CC1=CC=CC=C1)(C)C
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was violently stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml four-necked flask equipped with a thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, stirrer
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at room temperature for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer was separated
WASH
Type
WASH
Details
washed with two 200 ml portions of 5% aqueous sodium hydroxide solution and three 200 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous calcium chloride
CUSTOM
Type
CUSTOM
Details
On evaporating the methylene chloride

Outcomes

Product
Name
Type
product
Smiles
C(=C)(C)C=1C=C(C=CC1)OC(C1=CC=C(C(=O)OC2=CC(=CC=C2)C(=C)C)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.